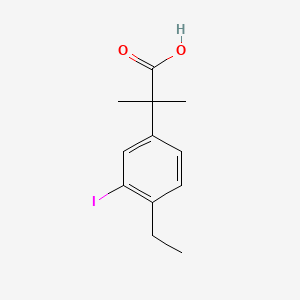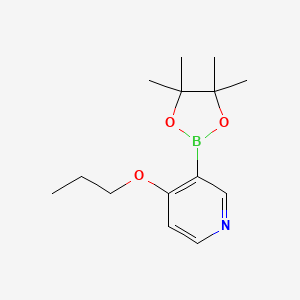
(4,6-Dichloropyrimidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dichloropyrimidin-5-yl)methanol is a chemical compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives, such as this compound, are elemental structural motifs of several essential natural products and a number of synthetic drugs .
Mode of Action
The mode of action of (4,6-Dichloropyrimidin-5-yl)methanol involves aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Biochemical Pathways
It’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via s n ar reaction . This is unlike other nitrogen heterocycles such as pyridine and imidazole .
Pharmacokinetics
The compound’s water solubility, a key factor influencing bioavailability, is mentioned .
Result of Action
It’s known that 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions can affect the reaction products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dichloropyrimidin-5-yl)methanol typically involves the chlorination of pyrimidine derivatives. One common method includes the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The chlorinated product is then subjected to further reactions to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by purification steps to ensure high yield and purity. The use of in-situ-formed sodium methoxide in methanol or sodium ethoxide in ethanol is preferred for the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: (4,6-Dichloropyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in aromatic nucleophilic substitution (SNAr) reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Amination: Using alkoxide ions in the presence of a high concentration of alkoxide ions.
Solvolysis: Involves the reaction with solvents like ethanol or methanol in the presence of a base.
Major Products Formed:
Aminated Derivatives: Formed through amination reactions.
Substituted Pyrimidines: Resulting from substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
(4,6-Dichloropyrimidin-5-yl)methanol has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Amino-4,6-dichloropyrimidine: Known for its antiviral properties and inhibitory effects on nitric oxide production.
5-Amino-4,6-dichloropyrimidine: Used in the synthesis of various nucleoside analogs.
Uniqueness: (4,6-Dichloropyrimidin-5-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group, which imparts distinct chemical reactivity and biological activity compared to other dichloropyrimidine derivatives.
Propriétés
IUPAC Name |
(4,6-dichloropyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h2,10H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXRISGDUFMBMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693832 |
Source


|
| Record name | (4,6-Dichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260862-85-8 |
Source


|
| Record name | (4,6-Dichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)


![2-[2-(3-Methoxyphenyl)Ethenyl]Phenol](/img/structure/B596733.png)
